Ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Overview
Description
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10FNO4. It is a derivative of benzoic acid, featuring a nitro group at the 5-position, a fluoro group at the 4-position, and an ethyl ester group. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties .
Scientific Research Applications
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials
Safety and Hazards
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2-methyl-5-nitrobenzoate typically involves a multi-step process:
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: Ethyl 4-fluoro-2-methyl-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluoro group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with the nitro group at the 3-position.
Uniqueness
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the fluoro and nitro groups makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
ethyl 4-fluoro-2-methyl-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-3-16-10(13)7-5-9(12(14)15)8(11)4-6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCRIBKOEOYAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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